
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Vue d'ensemble
Description
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, also known as 2-chloro-1-methylpyrrole or 2-CMP, is a heterocyclic organic compound with a five-member ring structure. It is a colorless liquid with a melting point of -9°C and a boiling point of 123°C. It is a common precursor for the synthesis of a variety of organic compounds. 2-CMP has been widely used in research laboratories for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. It’s a valuable transformation in organic synthesis .
- Methods of Application: The exact method of application for “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” is not specified in the source. However, the general approach involves the use of pinacol boronic esters as building blocks in organic synthesis .
- Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .
Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives
- Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
- Methods of Application: The structures were determined by single crystal X-ray diffraction .
- Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
Synthesis and Biological Evaluation of 2-(2-methyl-1H-pyrrol
- Application Summary: This research involves the synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol .
- Methods of Application: The exact method of application for “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” is not specified in the source. However, the general approach involves the synthesis of 2-(2-methyl-1H-pyrrol .
- Results: The research found that the target compound binds more easily to the enzyme than acarbose does .
Functionalizing Deboronation of Alkyl Boronic Esters
- Application Summary: This research involves the functionalizing deboronation of alkyl boronic esters .
- Methods of Application: The exact method of application for “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” is not specified in the source. However, the general approach involves the use of alkyl boronic esters .
- Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .
Reinvestigating the Synthesis of Key Intermediates
- Application Summary: This research involves the reinvestigation of the synthesis of key intermediates .
- Methods of Application: The exact method of application for “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” is not specified in the source. However, the general approach involves the chlorination of III by POCl3 .
- Results: The research found that the higher yield of the chlorination of III by POCl3 (70%) has been achieved after 6 h at 100 °C .
Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives
- Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
- Methods of Application: The structures were determined by single crystal X-ray diffraction .
- Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
Propriétés
IUPAC Name |
2-chloro-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKIPANBKVPEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368849 | |
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
CAS RN |
23694-02-2 | |
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)
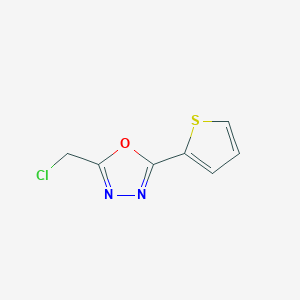
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)
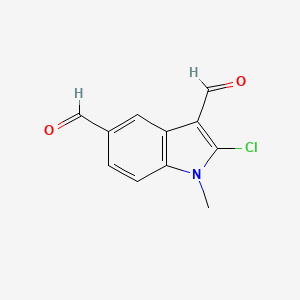
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)
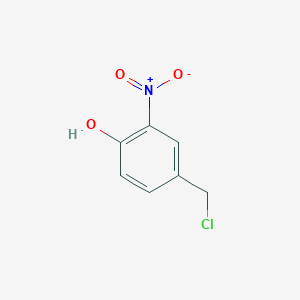
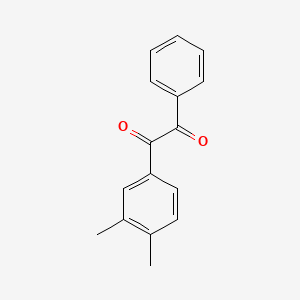
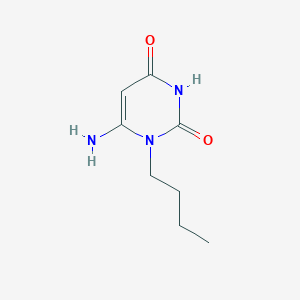
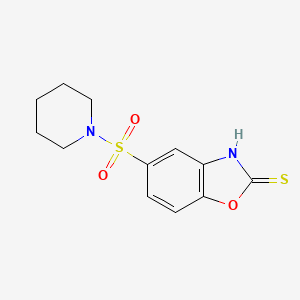


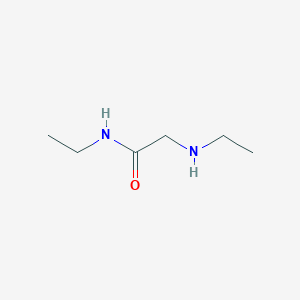

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)